molecular formula C14H21NO3 B4690676 2,4-diethoxy-N-propylbenzamide

2,4-diethoxy-N-propylbenzamide

Cat. No.: B4690676
M. Wt: 251.32 g/mol
InChI Key: CMSUQDBLDAEIMC-UHFFFAOYSA-N
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Description

2,4-Diethoxy-N-propylbenzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound features a benzene ring substituted with two ethoxy groups at the 2 and 4 positions and a propyl group attached to the nitrogen atom of the amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diethoxy-N-propylbenzamide typically involves the reaction of 2,4-diethoxybenzoic acid with propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and minimizes human error .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethoxy-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Diethoxy-N-propylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-propylbenzamide involves its interaction with specific molecular targets. The compound’s amide group can form hydrogen bonds with biological macromolecules, influencing their function. The ethoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest potential interactions with enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

    2,4-Dimethoxy-N-propylbenzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    2,4-Diethoxy-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.

    2,4-Diethoxy-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.

Uniqueness: 2,4-Diethoxy-N-propylbenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The ethoxy groups provide a balance between hydrophilicity and lipophilicity, making it suitable for various applications. Its propyl group offers a moderate steric hindrance, influencing its reactivity and interaction with biological targets .

Properties

IUPAC Name

2,4-diethoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-9-15-14(16)12-8-7-11(17-5-2)10-13(12)18-6-3/h7-8,10H,4-6,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSUQDBLDAEIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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